REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].Cl.CN.[N+:8]([C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O)([O-:10])=[O:9].Cl>CO.C(N(CC)CC)C>[N+:8]([C:11]1[CH:12]=[C:13]([CH2:14][NH:2][CH3:1])[CH:16]=[CH:17][CH:18]=1)([O-:10])=[O:9] |f:0.1,2.3|
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Name
|
|
Quantity
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2.52 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
5.42 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
660 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
18.7 mL
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Type
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solvent
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the resulting mixture was stirred at room temperature for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise over 20 minutes at room temperature
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Duration
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20 min
|
Type
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DISTILLATION
|
Details
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the methanol was distilled off under reduced pressure
|
Type
|
WASH
|
Details
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The residue was washed with chloroform
|
Type
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ADDITION
|
Details
|
a 10% aqueous potassium hydroxide solution was added to the aqueous layer for pH adjustment to 12
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with chloroform
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Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=95:5)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |